REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=[CH:2]1.C[C@]12C3C=C(OC(NC)=O)C=CC=3N(C)[C@H]1N(C)CC2.[CH2:30]([O:37][C:38]1[CH:39]=[C:40]2[C:44](=[CH:45][C:46]=1[CH:47]([CH3:49])[CH3:48])[NH:43][CH:42]=[CH:41]2)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.C([Mg]Br)C.CI>C1COCC1>[CH2:30]([O:37][C:38]1[CH:39]=[C:40]2[C:44](=[CH:45][C:46]=1[CH:47]([CH3:49])[CH3:48])[NH:43][CH:42]=[C:41]2[CH3:2])[C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
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Name
|
Sulfoxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.855 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was then stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified with flash chromatography (ethyl acetate/hexanes=1/9)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C(=CNC2=CC1C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |